![molecular formula C20H19N3O3 B2512210 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1105251-23-7](/img/structure/B2512210.png)
4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of intermediate substrates with various reagents to yield the desired products. For instance, the synthesis described in paper involves the reaction of an intermediate with phenacyl bromide to produce a benzo[b]imidazo[1,3]thiazolo[4,5-e][1,4]oxazine derivative. Similarly, paper details a microwave-assisted synthesis starting from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives to obtain benzoxazin-thiazolidine compounds. Although the exact synthesis of the compound is not provided, these methods suggest possible synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of benzoxazine and oxadiazole derivatives is characterized by the presence of multiple heterocyclic rings that may contribute to their biological activity. The papers do not provide specific details on the molecular structure of 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one, but they do discuss the structural features of similar compounds. For example, the presence of a 1,4-benzoxazin-3(4H)-one core is a common motif in these molecules .
Chemical Reactions Analysis
The chemical reactions involving benzoxazine and oxadiazole derivatives typically include the formation of new bonds through nucleophilic substitution or addition reactions. The abstracts provided do not detail the specific reactions that the compound might undergo, but they do suggest that such compounds can be reactive towards various reagents, leading to the formation of new heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like benzoxazines and oxadiazoles are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential application in medicinal chemistry. The abstracts do not provide specific data on the physical and chemical properties of the compound , but they do mention the synthesis and characterization of related compounds, which implies that these properties have been determined and could be similar .
Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized novel derivatives containing the 1,3,4-oxadiazole moiety and evaluated their antimicrobial properties. For instance, Bektaş et al. (2007) reported the synthesis of new 1,2,4-triazole derivatives and their good to moderate activities against test microorganisms, indicating the potential of 1,3,4-oxadiazole derivatives in developing antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
Compounds featuring 1,3,4-oxadiazole structures have been designed and synthesized for anticancer activity assessments. Ravinaik et al. (2021) synthesized a series of benzamides substituted with 1,3,4-oxadiazole and reported moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential use of such derivatives in cancer treatment (Ravinaik et al., 2021).
Structural Analysis
The structural analysis of compounds containing 1,3,4-oxadiazole derivatives, such as by Karanth et al. (2019), who synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and characterized them using spectral studies and X-ray diffraction, highlights the importance of these compounds in understanding molecular interactions and properties (Karanth et al., 2019).
Corrosion Inhibition
Research by Ammal et al. (2018) into 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid demonstrated their effectiveness in forming protective layers on metal surfaces. This application underscores the potential industrial significance of such compounds in protecting materials (Ammal et al., 2018).
Analgesic and Anti-inflammatory Activities
Investigations into 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have shown potential analgesic and anti-inflammatory activities, as evidenced by Dewangan et al. (2016), who synthesized new derivatives and evaluated them in animal models. These findings suggest therapeutic applications in pain and inflammation management (Dewangan et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-14-8-10-15(11-9-14)19-21-18(26-22-19)12-23-16-6-4-5-7-17(16)25-13(2)20(23)24/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZHBZSLAQVWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4OC(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


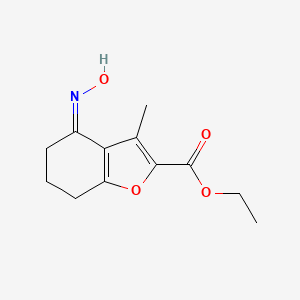
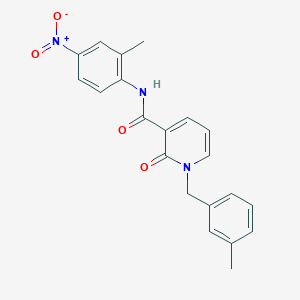
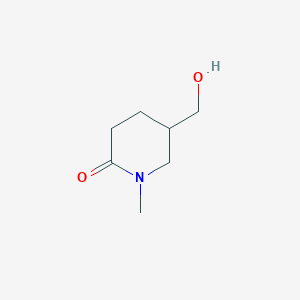

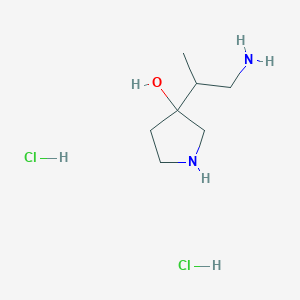
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)
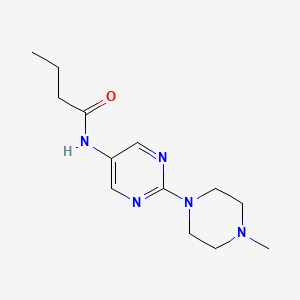
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)

![(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2512142.png)
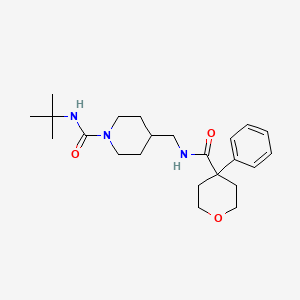
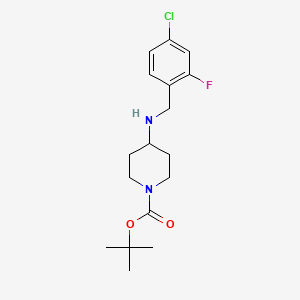
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate](/img/structure/B2512148.png)